molecular formula C21H20FNO4 B11402399 N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11402399
M. Wt: 369.4 g/mol
InChI Key: WAZNFMNDMKIKGB-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide” is a mouthful, but its structure holds intriguing properties. Coumarins, to which this compound belongs, are oxygen-containing heterocycles found in nature. Initially derived from Tonka beans, coumarins have been used in herbal medicine for centuries. Over 1300 coumarin derivatives have been identified, sourced mainly from green plants, fungi, and bacteria . Synthetic coumarins, including our compound of interest, have been explored for various biological activities.

Preparation Methods

Synthesis Routes: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. The resulting coumarin–triazole derivatives exhibit interesting properties .

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves carefully controlled reactions to achieve high yields and purity.

Chemical Reactions Analysis

Reaction Types: “N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide” can undergo various reactions:

    Oxidation: Oxidative processes modify functional groups.

    Reduction: Reduction reactions alter the compound’s structure.

    Substitution: Substituting specific atoms or groups can lead to new derivatives.

Common Reagents and Conditions: Reagents like potassium carbonate, sodium azides, and specific solvents play crucial roles. Reaction conditions vary based on the desired product.

Major Products: The major products depend on the specific reaction and functional group modifications. These derivatives may exhibit diverse biological activities.

Scientific Research Applications

Chemistry: Researchers explore coumarins for anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory properties. Their unique structures make them valuable targets for drug development.

Biology and Medicine: Coumarins have potential as anti-tumor agents, anti-platelet compounds, and DNA gyrase inhibitors. Their diverse effects on cellular processes continue to be investigated.

Industry: Coumarins find applications in fabric conditioners, perfumes, and pharmaceuticals (e.g., warfarin and dicoumarol).

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20FNO4/c1-12-16-7-8-18(24)13(2)20(16)27-21(26)17(12)11-19(25)23-10-9-14-3-5-15(22)6-4-14/h3-8,24H,9-11H2,1-2H3,(H,23,25)

InChI Key

WAZNFMNDMKIKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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